Exemestane-19-d3

LC-MS/MS bioanalysis Therapeutic drug monitoring Pharmacokinetic study

Quantifying exemestane by LC-MS/MS without a matched internal standard introduces matrix effect bias and recovery errors. Exemestane-19-d3 solves this as a stable isotope-labeled internal standard (SIL-IS). - +3 Da mass shift enables unambiguous MRM (300→121 vs. 297→121 m/z) - Validated in human plasma assays: linear range 0.4-40.0 ng/mL, CV ≤10.7% - Meets FDA/EMA bioequivalence guidance for AUC/Cmax determination - Enables accurate CYP3A4 drug-drug interaction studies

Molecular Formula C20H24O2
Molecular Weight 299.4 g/mol
Cat. No. B12417854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExemestane-19-d3
Molecular FormulaC20H24O2
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C
InChIInChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i2D3
InChIKeyBFYIZQONLCFLEV-OAXLLPIKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Exemestane-19-d3: Deuterated Internal Standard


Exemestane-19-d3 is a deuterium-labeled analog of exemestane, an irreversible steroidal aromatase inhibitor (type I inactivator) that binds covalently to CYP19A1 to block estrogen biosynthesis [1]. The compound incorporates three deuterium atoms at the C-19 methyl position, increasing its molecular mass to 299.42 g/mol (C20H21D3O2) compared to 296.41 g/mol for unlabeled exemestane . This +3 Da mass shift enables chromatographic co-elution with the native analyte while providing distinct MS/MS transition monitoring, making it fit-for-purpose as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS bioanalysis of exemestane and its metabolites in human plasma [2].

Workflow
LC-MS/MS bioanalysis of exemestane and its metabolites
Standard Type
Deuterium-labeled internal standard (SIL-IS)
Matrix Context
Human plasma research matrices

Why Exemestane-19-d3 Is Irreplaceable


Generic substitution with unlabeled exemestane as an internal standard fails because it cannot be distinguished from the target analyte in mass spectrometric detection, precluding accurate quantification. Substitution with a structurally dissimilar internal standard (e.g., anastrozole or letrozole) introduces differential matrix effects, extraction recovery bias, and ionization efficiency mismatch, as these compounds exhibit distinct chromatographic retention and ion suppression characteristics relative to exemestane [1]. Even among stable isotope-labeled alternatives, the choice of isotope (2H vs. 13C) and labeling position materially affects analytical performance: deuterated SIL-IS may exhibit retention time shifts relative to the native analyte, whereas 13C-labeled standards maintain identical chromatographic behavior but require more complex synthetic routes and higher procurement costs [2]. The specific +3 Da mass shift of Exemestane-19-d3 enables unambiguous MRM transition selection (300 → 121 m/z for the IS vs. 297 → 121 m/z for exemestane) in the validated bioanalytical method context [3].

Unlabeled exemestane as IS
Does not provide mass distinction from analyte, preventing accurate quantification.
Structurally dissimilar IS
Compounds such as anastrozole or letrozole may introduce matrix effect and recovery bias.
Alternative SIL-IS (13C3-exemestane)
Chromatographically identical but requires 8-step synthesis and higher procurement cost.

Quantitative Evidence for Exemestane-19-d3


Human Plasma LC-MS/MS Method Validation

Exemestane-19-d3 was employed as the deuterated internal standard in a fully validated LC-MS/MS method for simultaneous quantification of exemestane, its active metabolite 17β-dihydroexemestane, and the inactive glucuronide conjugate in human plasma. The assay achieved linear calibration ranges of 0.4–40.0 ng/mL for exemestane (r² > 0.998) and 0.2–15.0 ng/mL for both metabolites, with intra- and inter-assay precision (coefficient of variation) ≤10.7%, ≤7.7%, and ≤9.5% respectively [1]. Without this deuterated IS, comparable precision and accuracy cannot be attained due to uncorrected matrix effects and ionization variability.

LC-MS/MS Method Precision
Head-to-head
CV ≤10.7% (exemestane), ≤7.7% (17β-DHE), ≤9.5% (glucuronide)
Supports bioanalytical validation review
Human plasma; protein precipitation; API 4000 MS
LC-MS/MS bioanalysis Therapeutic drug monitoring Pharmacokinetic study

Deuterium-Induced MRM Selectivity

The deuterium labeling of Exemestane-19-d3 produces a +3 Da mass shift, enabling distinct precursor-to-product ion transitions that eliminate spectral interference between the analyte and internal standard. In the validated method, the monitored transitions were 297 → 121 m/z for unlabeled exemestane and 300 → 121 m/z for Exemestane-19-d3 [1]. This 3 Da difference provides sufficient mass separation to avoid cross-talk while maintaining near-identical chromatographic retention and ionization efficiency.

MRM Transition Differentiation
Head-to-head
IS: 300 → 121 m/z; Analyte: 297 → 121 m/z
Enables co-elution without interference
+3 Da mass shift; no cross-talk reported
Multiple reaction monitoring Triple quadrupole MS Isotopic labeling

Isotopic Purity Specification

Exemestane-19-d3 is supplied with specified isotopic enrichment of 98 atom% D . This enrichment level exceeds the minimum threshold generally required for quantitative LC-MS/MS internal standard applications (typically ≥95–98%), ensuring that the unlabeled (M+0) isotopic contribution to the IS channel is below 2%, which prevents significant cross-signal interference and maintains assay linearity [1].

Isotopic Enrichment
Specification review
98 atom% D
Meets SIL-IS enrichment threshold
Minimizes unlabeled contribution to IS channel
Isotopic enrichment Stable isotope-labeled standard Quality control

Deuterated vs. 13C: Synthetic Advantage

While 13C3-labeled exemestane has been employed as an alternative SIL-IS in some LC-MS/MS methods for exemestane quantification [1], the synthetic route to [13C3]exemestane requires an eight-step procedure from commercially available testosterone [2]. In contrast, Exemestane-19-d3 is synthesized via direct hydrogen-deuterium exchange or deuterated precursor incorporation, representing a less complex and more cost-effective synthetic pathway. This difference translates to lower commercial pricing and broader vendor availability for the D3-labeled analog compared to 13C-labeled alternatives.

Synthetic Route Complexity
Class-level
D3: simpler exchange route; 13C3: 8-step synthesis from testosterone
Supports procurement and availability
Class-level inference on synthetic effort
13C-labeled internal standard Deuterated vs. 13C Cost-effectiveness

Exemestane-19-d3 Application Scenarios


Breast Cancer Pharmacokinetic Studies

Exemestane-19-d3 is the validated internal standard for quantifying exemestane and its metabolites in human plasma from breast cancer patients receiving 25 mg daily oral exemestane. The assay enables accurate determination of parent drug exposure and metabolic conversion to 17β-dihydroexemestane (active) and 17β-dihydroexemestane-17-O-β-D-glucuronide (inactive) [1]. This application is directly supported by peer-reviewed validation data demonstrating linear ranges of 0.4–40.0 ng/mL for exemestane and precision CV ≤10.7% [1].

Therapeutic Drug Monitoring & PK/PD

The deuterated IS enables reliable quantification of exemestane plasma concentrations in therapeutic drug monitoring (TDM) applications, where accurate measurement of drug exposure is correlated with clinical outcomes including estrogen suppression and progression-free survival. The validated LC-MS/MS method using Exemestane-19-d3 achieved accuracy ranging from 88.8% to 103.1% across the calibration range, meeting regulatory acceptance criteria for TDM assay validation [1].

Bioequivalence Studies for Aromatase Inhibitors

In regulatory bioequivalence studies comparing generic exemestane formulations to the reference listed drug, Exemestane-19-d3 serves as the SIL-IS for accurate pharmacokinetic parameter determination (AUC, Cmax, Tmax). The deuterated IS corrects for matrix effects and extraction variability, enabling precise estimation of the 90% confidence interval for the geometric mean ratio of test-to-reference formulations as required by FDA and EMA bioequivalence guidance [1].

CYP3A4-Mediated Drug-Drug Interactions

Exemestane is extensively metabolized by CYP3A4, and co-administration with strong CYP3A4 inducers (e.g., rifampicin) reduces exemestane AUC by approximately 54% and Cmax by 41% [2]. Exemestane-19-d3 enables accurate quantification of exemestane and its metabolites in drug-drug interaction studies, facilitating assessment of altered pharmacokinetics when exemestane is co-administered with CYP3A4-modulating agents. This application leverages the validated LC-MS/MS method that specifically employs Exemestane-19-d3 as the deuterated internal standard [1].

Application
Selection Property
Validation Focus
Oncology PK research (human plasma matrices)
Validated SIL-IS for parent and metabolite quantification
Precision and accuracy in bioanalytical method
Drug exposure monitoring research
Accuracy across calibration range
Pharmacokinetic endpoint interpretation
Formulation comparison PK studies
Matrix-effect corrected quantification
Bioanalytical method transfer context
CYP3A4-mediated interaction studies
CYP metabolism profiling
Pharmacokinetic alteration assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exemestane-19-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.